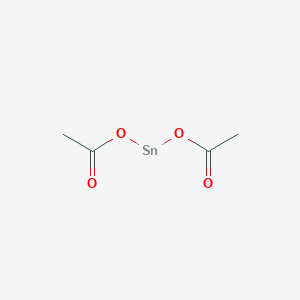
Tin(II) acetate
Cat. No. B129313
Key on ui cas rn:
638-39-1
M. Wt: 236.8 g/mol
InChI Key: PNOXNTGLSKTMQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05378450
Procedure details


Catalyst preparation was conducted as follows. That is, 1.5 g of commercial tin (II) acetate (a product of Kanto Chemical Company, Inc.) was dissolved in 150 ml of acetic acid with heating. The solution was cooled to room temperature to obtain a solution of tin acetate in acetic acid. 5 g of a commercial silicon dioxide powder having an average particle diameter of 25 μm (a product of Mizusawa Industrial Chemicals, Ltd.) was weighed in a 500-ml beaker, after which 200 ml of water was added to suspend the silicon dioxide powder therein. To the suspension being stirred were slowly added dropwise the above-prepared solution of tin acetate in acetic acid and 25 ml of an aqueous palladium nitrate solution containing 1 g/l of palladium, simultaneously. After the completion of the dropwise addition, the mixture was heated to 80° C. with stirring, to evaporate and remove the acetic acid and water in the mixture. The residue was dried to obtain a powder. The powder was calcined in an air stream at 500° C. for 1 hours and then reduced in a hydrogen stream at 250° C. for 1 hour to obtain a catalyst in which palladium and tin were supported in amounts of 0.5% by weight and 15% by weight, respectively, based on the weight of the silicon dioxide used.



Name
tin acetate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+4:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Sn+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Catalyst preparation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
Outcomes


Product
|
Name
|
tin acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
